molecular formula C8H8F2O B3339835 (1R)-1-(2,5-difluorophenyl)ethan-1-ol CAS No. 126534-37-0

(1R)-1-(2,5-difluorophenyl)ethan-1-ol

Cat. No.: B3339835
CAS No.: 126534-37-0
M. Wt: 158.14 g/mol
InChI Key: RCPAVJXGLFKACE-RXMQYKEDSA-N
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Description

(1R)-1-(2,5-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, which is bonded to a hydroxyl group and a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,5-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,5-difluorophenyl)acetone. A common method is the enantioselective reduction using chiral catalysts or reagents to ensure the formation of the (1R)-enantiomer. For example, the use of chiral borane reagents or asymmetric hydrogenation catalysts can achieve this transformation under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2,5-difluorophenyl)acetone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane, (2,5-difluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: (2,5-difluorophenyl)acetone

    Reduction: (2,5-difluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2,5-difluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: The compound is explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(2,5-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and the 2,5-difluorophenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,5-difluorophenyl)ethan-1-ol
  • (1R)-1-(2,4-difluorophenyl)ethan-1-ol
  • (1R)-1-(3,5-difluorophenyl)ethan-1-ol

Uniqueness

(1R)-1-(2,5-difluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern on the phenyl ring. The position of the fluorine atoms can significantly impact the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(1R)-1-(2,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPAVJXGLFKACE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-37-0
Record name (1R)-1-(2,5-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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